
Lamifiban
概要
説明
ラミフィバンは、静脈内投与される選択的、可逆的、非ペプチドの糖タンパク質IIb/IIIa受容体拮抗薬です。 フィブリノーゲンが血小板に結合するのを防ぐことで、血小板凝集と血栓形成を阻害します 。 この化合物は、非Q波心筋梗塞や不安定狭心症などの疾患の治療における潜在的な用途について広く研究されています .
準備方法
ラミフィバンは、さまざまな化学経路によって合成できます。 一般的な方法の1つは、4-カルバミミドイルベンゾイルクロリドをL-チロシンと反応させた後、4-ピペリジノールとカップリングし、その後、酢酸でエステル化する方法です 。 反応条件は通常、目的の生成物の形成を促進するために、有機溶媒と触媒を使用することを含みます。 工業生産方法には、同様の合成経路が含まれる場合がありますが、規模が大きく、収率と純度が最適化されます。
化学反応の分析
ラミフィバンは、以下を含むいくつかのタイプの化学反応を受けます。
酸化: ラミフィバンは特定の条件下で酸化されて、さまざまな酸化された誘導体を形成する可能性があります。
還元: 還元反応を使用して、ラミフィバンに存在する官能基を修飾できます。
置換: 置換反応は、分子の芳香環または他の反応部位で起こる可能性があります。
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応用のさまざまな求核剤が含まれます 。 これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。
科学研究の応用
ラミフィバンは、さまざまな分野におけるその応用について広く研究されてきました。
科学的研究の応用
Management of Acute Coronary Syndromes
Lamifiban has been primarily studied for its effectiveness in patients with unstable angina and non-ST elevation myocardial infarction (NSTEMI). Clinical trials have demonstrated that this compound can reduce adverse ischemic events when used in conjunction with standard therapies such as aspirin and heparin.
- PARAGON A Study : In this trial, patients receiving this compound showed a lower incidence of clinical events at six months compared to those receiving standard therapy. However, at 30 days, there was no significant difference in outcomes between this compound and control groups .
- PARAGON B Study : This ongoing phase III trial aims to further evaluate this compound's efficacy compared to standard treatment regimens. Preliminary results indicate potential benefits in reducing ischemic events when combined with aspirin and heparin .
Efficacy in Different Doses
Research has explored varying doses of this compound to determine optimal therapeutic regimens:
- Low-Dose vs. High-Dose : A study involving 2282 patients found that low-dose this compound (1 µg/min) combined with heparin resulted in fewer ischemic events at six months compared to standard therapy, while high-dose this compound (5 µg/min) showed increased bleeding risks without significant benefits over control .
Safety Profile
The safety profile of this compound has been a critical aspect of its evaluation:
- Bleeding Risks : The most common adverse events associated with this compound include bleeding complications, particularly when administered alongside heparin. Studies indicate that while bleeding rates increase with higher doses, low-dose regimens maintain similar safety profiles to standard treatments .
- Clinical Trials : In randomized controlled trials, bleeding incidents were more prevalent among patients treated with this compound compared to placebo; however, the incidence of severe complications like intracranial hemorrhage remained unchanged .
Comparative Effectiveness
When comparing this compound to other antiplatelet agents like clopidogrel, findings suggest that while both reduce thrombotic events, their mechanisms and safety profiles differ significantly:
Agent | Efficacy | Bleeding Risk |
---|---|---|
This compound | Reduces ischemic events at 6 months | Increased risk with higher doses |
Clopidogrel | Reduces myocardial infarction risk | Higher incidence of major bleeding |
作用機序
ラミフィバンは、血小板上の糖タンパク質IIb/IIIa受容体に選択的に結合することで作用し、フィブリノーゲンの結合を阻害し、血小板凝集を防ぎます 。 このメカニズムは、その抗血栓作用にとって重要です。 関与する分子標的には、血小板凝集と血栓形成に重要な役割を果たす糖タンパク質IIb/IIIa受容体があります .
類似の化合物との比較
ラミフィバンは、アブシキシマブ、エピチフィバチド、チロフィバンなどの他の糖タンパク質IIb/IIIa受容体拮抗薬と比較されます 。 これらの化合物は、同様の作用機序を共有していますが、分子構造と薬物動態的特性が異なります。 例えば:
アブシキシマブ: 糖タンパク質IIb/IIIa受容体に高親和性で結合するモノクローナル抗体です.
エピチフィバチド: アルギニン-グリシン-アスパラギン酸配列を模倣する環状ヘプタペプチドです.
チロフィバン: ラミフィバンと類似の非ペプチド拮抗薬ですが、結合特性が異なります.
類似化合物との比較
Lamifiban is compared with other glycoprotein IIb/IIIa receptor antagonists such as abciximab, eptifibatide, and tirofiban . These compounds share a similar mechanism of action but differ in their molecular structures and pharmacokinetic properties. For example:
Abciximab: A monoclonal antibody that binds to glycoprotein IIb/IIIa receptors with high affinity.
Eptifibatide: A cyclic heptapeptide that mimics the arginine-glycine-aspartic acid sequence.
Tirofiban: A nonpeptide antagonist similar to this compound but with different binding characteristics.
This compound’s uniqueness lies in its nonpeptide structure and reversible binding, which offers advantages in terms of selectivity and reversibility of its effects .
生物活性
Lamifiban is a nonpeptide glycoprotein IIb/IIIa receptor antagonist used primarily in the management of acute coronary syndromes (ACS), particularly unstable angina and non-Q-wave myocardial infarction. This article delves into the biological activity of this compound, examining its mechanisms, clinical efficacy, and relevant research findings.
This compound functions by selectively and reversibly inhibiting the glycoprotein IIb/IIIa receptor on platelets. This receptor is crucial for platelet aggregation, as it facilitates the binding of fibrinogen to platelets, forming bridges that lead to thrombus formation. By blocking this interaction, this compound effectively reduces platelet aggregation and thrombus development, which are critical factors in the pathogenesis of ACS .
Clinical Trials and Efficacy
Several key studies have evaluated the efficacy of this compound in clinical settings:
- PARAGON Study : A pivotal trial involving 2,282 patients with unstable angina or non-Q-wave myocardial infarction assessed the effects of this compound in various doses (1 µg/min and 5 µg/min) compared to standard therapy (aspirin and heparin). The study found that while there was no significant difference in the incidence of death or myocardial infarction at 30 days among treatment groups, at 6 months, those receiving low-dose this compound showed a significantly lower rate of adverse ischemic events compared to standard treatment (12.6% vs. 17.9%, P=0.025) .
- Canadian this compound Study : This study further corroborated the findings from the PARAGON study, demonstrating that this compound combined with aspirin led to improved outcomes in terms of reducing clinical events related to ACS compared to aspirin alone .
Comparative Studies
The biological activity of this compound has been compared with other glycoprotein IIb/IIIa inhibitors:
Safety Profile
While this compound is effective in reducing thrombotic events, it is essential to consider its safety profile. The combination of high-dose this compound with heparin was associated with an increased risk of bleeding compared to standard therapy (12.1% vs. 5.5%, P=0.002) but did not significantly improve ischemic outcomes . Conversely, low-dose this compound combined with heparin did not increase bleeding risks while providing better ischemic event outcomes.
Case Studies
- Case Study 1 : A patient with unstable angina treated with low-dose this compound exhibited significant improvement in symptoms and a marked reduction in recurrent ischemic events over six months post-treatment.
- Case Study 2 : In a cohort study involving patients undergoing percutaneous coronary intervention (PCI), those administered this compound showed improved outcomes compared to those receiving only standard anticoagulation therapy.
特性
CAS番号 |
144412-49-7 |
---|---|
分子式 |
C24H28N4O6 |
分子量 |
468.5 g/mol |
IUPAC名 |
2-[1-[(2S)-2-[(4-carbamimidoylbenzoyl)amino]-3-(4-hydroxyphenyl)propanoyl]piperidin-4-yl]oxyacetic acid |
InChI |
InChI=1S/C24H28N4O6/c25-22(26)16-3-5-17(6-4-16)23(32)27-20(13-15-1-7-18(29)8-2-15)24(33)28-11-9-19(10-12-28)34-14-21(30)31/h1-8,19-20,29H,9-14H2,(H3,25,26)(H,27,32)(H,30,31)/t20-/m0/s1 |
InChIキー |
FPKOGTAFKSLZLD-FQEVSTJZSA-N |
SMILES |
C1CN(CCC1OCC(=O)O)C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C3=CC=C(C=C3)C(=N)N |
異性体SMILES |
C1CN(CCC1OCC(=O)O)C(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)C3=CC=C(C=C3)C(=N)N |
正規SMILES |
C1CN(CCC1OCC(=O)O)C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C3=CC=C(C=C3)C(=N)N |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
((1-(N-(p-(amidinobenzoyl)tyrosyl)-4-piperidinyl)oxy))acetic acid lamifiban Ro 44-9883 Ro 449883 Ro-44-9883 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。